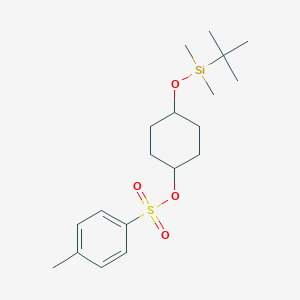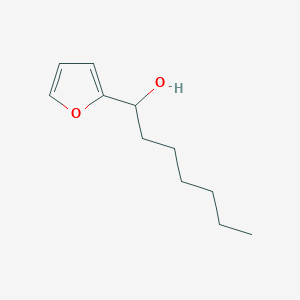
alpha-n-Hexylfurfuryl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha-n-Hexylfurfuryl alcohol is an organic compound characterized by the presence of a furan ring attached to a heptanol chain The furan ring, a five-membered aromatic ring containing one oxygen atom, imparts unique chemical properties to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: alpha-n-Hexylfurfuryl alcohol can be synthesized through several methods. One common approach involves the reaction of 2-furylcarbinol with heptanal in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or platinum on carbon are commonly employed to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: alpha-n-Hexylfurfuryl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).
Major Products Formed:
Oxidation: Formation of 1-(2-furyl)-1-heptanone.
Reduction: Formation of 1-(2-furyl)-1-heptanol derivatives.
Substitution: Formation of various substituted furans.
Wissenschaftliche Forschungsanwendungen
alpha-n-Hexylfurfuryl alcohol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of alpha-n-Hexylfurfuryl alcohol involves its interaction with specific molecular targets. The furan ring can participate in various biochemical pathways, influencing the compound’s biological activity. For example, it may interact with enzymes or receptors, modulating their function and leading to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Furyl)-1-hexanol
- 1-(2-Furyl)-1-octanol
- 2-Furylmethanol
Comparison: alpha-n-Hexylfurfuryl alcohol is unique due to its specific heptanol chain length, which can influence its chemical reactivity and biological activity. Compared to shorter or longer chain analogs, this compound may exhibit distinct properties, making it suitable for specific applications.
Eigenschaften
Molekularformel |
C11H18O2 |
|---|---|
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
1-(furan-2-yl)heptan-1-ol |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-7-10(12)11-8-6-9-13-11/h6,8-10,12H,2-5,7H2,1H3 |
InChI-Schlüssel |
VAQHAZJXEIUTLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C1=CC=CO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


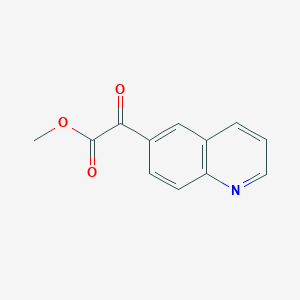
![1-Acetyl-piperidine-4-carboxylic acid [2-(4-fluoro-phenyl)-2-oxo-ethyl]amide](/img/structure/B8285488.png)
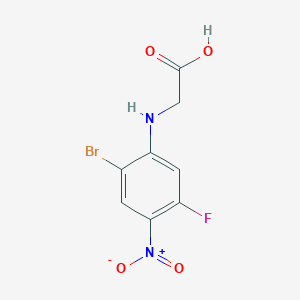
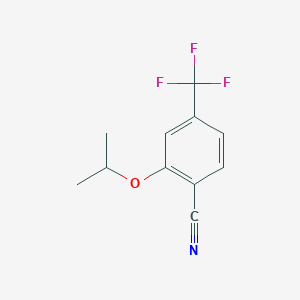
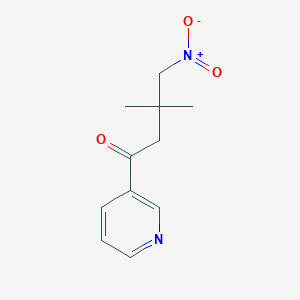
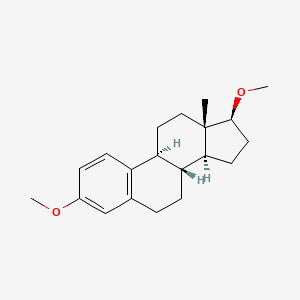
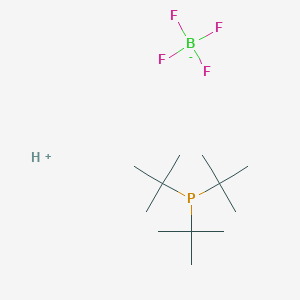
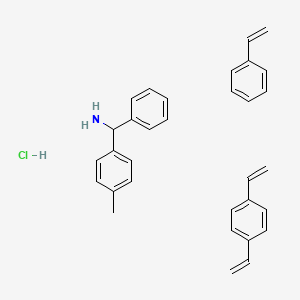
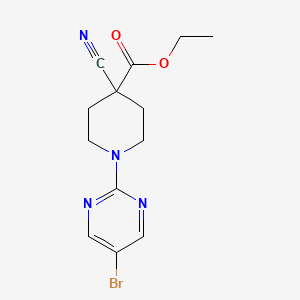
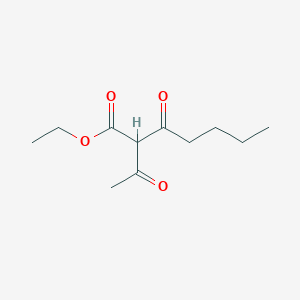
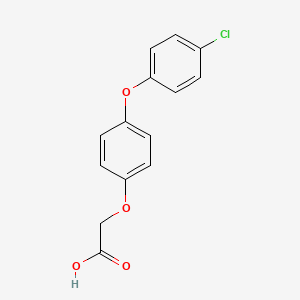
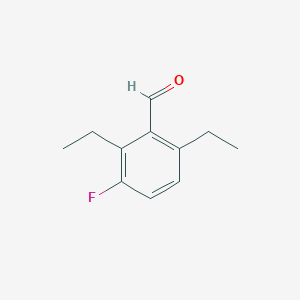
![(S)-1-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanol](/img/structure/B8285576.png)
